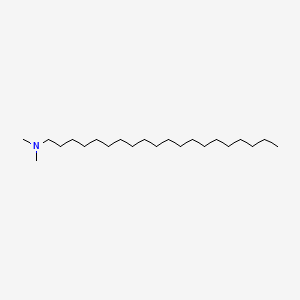
1-(5-Nitrofuran-2-YL)-3-piperidin-1-ylpropan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NSC 6489 involves the synthesis of silicon-based compounds, which are then integrated into a Monolithic Microwave Integrated Circuit. The process typically includes the following steps:
Silicon Wafer Preparation: High-purity silicon wafers are prepared as the substrate.
Doping: The silicon wafers are doped with impurities to modify their electrical properties.
Oxidation: A layer of silicon dioxide is grown on the surface of the wafer.
Photolithography: Patterns are transferred onto the wafer using a photolithographic process.
Etching: The unwanted silicon dioxide is etched away to create the desired circuit patterns.
Deposition: Various materials are deposited onto the wafer to form the circuit components.
Packaging: The completed circuits are packaged in a 3-pin SOT89 plastic, low thermal resistance, SMD package.
Industrial Production Methods
Industrial production of NSC 6489 follows similar steps but on a larger scale, with automation and quality control measures to ensure consistency and reliability. The process involves high-precision equipment and cleanroom environments to prevent contamination.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 6489 primarily undergoes reactions typical of silicon-based compounds, including:
Oxidation: Silicon can form silicon dioxide when exposed to oxygen.
Reduction: Silicon dioxide can be reduced back to silicon using reducing agents.
Substitution: Silicon atoms can be substituted with other elements to modify the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Various halogens or other elements under controlled conditions.
Major Products Formed
Oxidation: Silicon dioxide.
Reduction: Pure silicon.
Substitution: Silicon halides or other silicon-based compounds.
Applications De Recherche Scientifique
NSC 6489 has a wide range of applications in scientific research, including:
Chemistry: Used as a component in various chemical reactions and processes.
Biology: Utilized in the development of biosensors and other biological devices.
Mécanisme D'action
The mechanism of action of NSC 6489 involves its ability to amplify signals in electronic circuits. It operates by using a resistive feedback Darlington configuration, which provides large bandwidth with high accuracy. The internal matching circuits ensure efficient signal transmission and minimal loss .
Comparaison Avec Des Composés Similaires
Similar Compounds
BGA6289: Another MMIC wideband medium power amplifier with similar properties.
BGA6589: A variant with slightly different specifications and applications.
Uniqueness
NSC 6489 stands out due to its specific configuration and packaging, which provide high thermal resistance and efficient performance in a wide range of applications. Its unique combination of properties makes it a valuable component in various high-tech industries.
Propriétés
Numéro CAS |
51415-03-3 |
|---|---|
Formule moléculaire |
C12H17ClN2O4 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
1-(5-nitrofuran-2-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c15-10(6-9-13-7-2-1-3-8-13)11-4-5-12(18-11)14(16)17;/h4-5H,1-3,6-9H2;1H |
Clé InChI |
HOWUSTZLPGQWRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
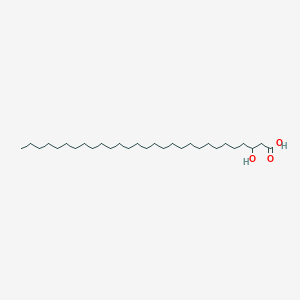
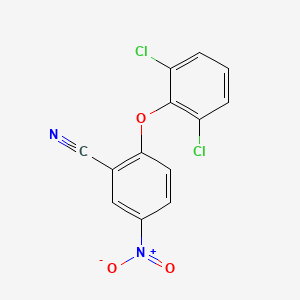
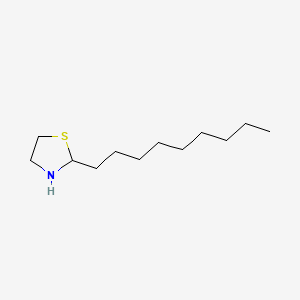
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
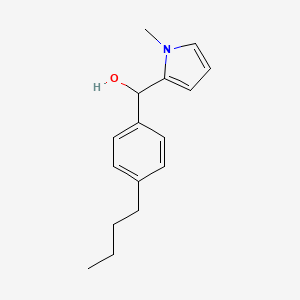

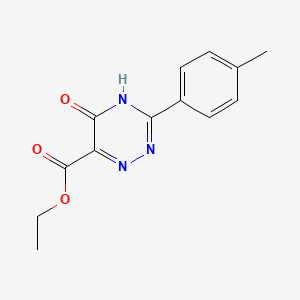

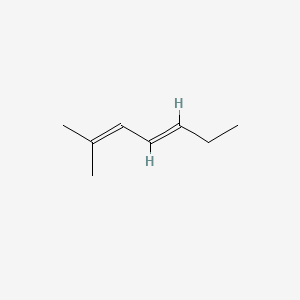
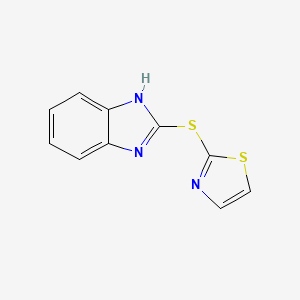
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
